molecular formula C19H20N2O3 B2424978 N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide CAS No. 2097873-40-8

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide

Cat. No.: B2424978
CAS No.: 2097873-40-8
M. Wt: 324.38
InChI Key: BEWDAQXSKDPGFZ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a di(furan-2-yl)ethyl side chain

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21(2)15-7-3-6-14(12-15)19(22)20-13-16(17-8-4-10-23-17)18-9-5-11-24-18/h3-12,16H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWDAQXSKDPGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide typically involves the following steps:

    Formation of the di(furan-2-yl)ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Coupling with 3-(dimethylamino)benzoic acid: The di(furan-2-yl)ethyl intermediate is then coupled with 3-(dimethylamino)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with similar structures to N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide exhibit notable antimicrobial activities. For example, derivatives of benzamides have been shown to possess effective antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .

Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated that they can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). For instance, some derivatives were found to be more potent than established chemotherapeutic agents like 5-Fluorouracil (IC50 values lower than 9.99 µM) . This anticancer activity is attributed to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Therapeutic Applications

Targeting Specific Enzymes
this compound may modulate the activity of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in purine synthesis and a target for antimetabolite drugs. The design of this compound allows for modifications that can enhance its selectivity and potency against such targets .

Pharmaceutical Formulations
The compound has potential applications in pharmaceutical formulations due to its structural characteristics that allow for solubility and bioavailability improvements. Its derivatives can be designed to enhance drug delivery systems or act as prodrugs that convert into active forms within biological systems .

Case Study 1: Antimicrobial Activity

A study evaluated a series of benzamide derivatives against various bacterial strains. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, indicating strong antimicrobial potential .

Case Study 2: Anticancer Screening

In a comparative study of synthesized analogues against HCT116 cancer cells, certain derivatives exhibited IC50 values significantly lower than standard treatments, showcasing their potential as effective anticancer agents. For instance, one derivative had an IC50 value of 4.53 µM .

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, while the furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-3-(dimethylamino)benzamide: Similar structure but with a single furan ring.

    N-(2-thienylmethyl)-3-(dimethylamino)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide is unique due to the presence of two furan rings, which can enhance its electronic and steric properties

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2097873-40-8
  • Molecular Weight : 324.4 g/mol

The compound features a benzamide core substituted with a dimethylamino group and two furan rings, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
  • Antiparasitic Activity : Studies have demonstrated that benzamide derivatives can be effective against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, suggesting potential applications in treating malaria and toxoplasmosis .
  • Antiviral Properties : Emerging evidence points to the effectiveness of furan-containing compounds against viral targets, including SARS-CoV-2. The compound's structural features may enhance its binding affinity to viral proteases .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

Study FocusFindingsReference
AntiparasiticEffective against T. gondii with moderate activity.
Enzyme InhibitionInhibits HDAC activity, impacting cancer cell proliferation.
Antiviral ActivityPotential inhibitor of SARS-CoV-2 M pro with promising IC50 values.

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar benzamide derivatives on cancer cell lines. Compounds demonstrated significant cytotoxicity against various cancer types through HDAC inhibition, leading to apoptosis in treated cells.
  • Antiparasitic Efficacy : Research highlighted the efficacy of related compounds against P. falciparum. The structure-activity relationship (SAR) analysis indicated that modifications at the furan moiety enhanced antiparasitic activity, providing insights for future drug development.

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how structural modifications influence biological activity:

  • Furan Substituents : The presence of furan rings is essential for maintaining biological activity.
  • Dimethylamino Group : This group enhances solubility and bioavailability, crucial for therapeutic efficacy.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Transitioning from in vitro studies to animal models to evaluate pharmacokinetics and therapeutic outcomes.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could unveil novel therapeutic targets.
  • Combination Therapies : Exploring the synergistic effects when combined with other antimalarial or anticancer agents could enhance therapeutic efficacy.

Q & A

Basic Research Question

  • ¹H-NMR : Key signals include:
    • Dimethylamino protons at δ 2.8–3.2 ppm (singlet).
    • Furan protons (α and β positions) at δ 6.2–7.4 ppm.
    • Benzamide aromatic protons at δ 7.0–8.0 ppm.
  • LC-MS : Confirm molecular weight (e.g., exact mass calculation via ) and detect impurities.
  • IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

What analytical techniques are recommended for purity assessment and impurity profiling?

Advanced Research Question

  • HPLC-DAD/MS : Resolve and identify byproducts, such as unreacted intermediates or oxidation products (e.g., nitro derivatives from furan ring instability) .
  • Elemental Analysis : Verify stoichiometry, particularly for nitrogen content given the dimethylamino and benzamide groups.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the bis-furan ethyl chain, as seen in structurally complex analogs () .

How does the presence of the bis-furan moiety influence the compound’s physicochemical properties?

Advanced Research Question

  • Solubility : The hydrophobic furan rings reduce aqueous solubility, necessitating DMSO or THF as solvents for biological assays.
  • Stability : Furan rings are prone to oxidative degradation; storage under inert gas (N₂/Ar) is recommended .
  • Electronic Effects : Electron-rich furans may enhance π-π stacking with aromatic biological targets (e.g., enzymes or receptors) .

What are common side reactions encountered during synthesis, and how can they be mitigated?

Advanced Research Question

  • N-Alkylation Competition : The dimethylamino group may compete with the bis-furan ethyl chain during benzamide formation. Use selective protecting groups (e.g., Boc for amines) .
  • Oxadiazole Byproducts : Unintended cyclization (as in ) due to residual hydroxylamine. Add scavengers like molecular sieves .
  • Polymerization : Furan rings may undergo Diels-Alder reactions under heat. Maintain temperatures below 80°C .

Are there computational modeling studies predicting the compound’s reactivity or interactions?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the dimethylamino group’s lone pair may facilitate hydrogen bonding with biological targets .
  • Molecular Docking : Model interactions with enzymes like cytochrome P450 or kinases, leveraging structural analogs in (e.g., anticancer activity of thienylmethylthio-benzamides) .

What strategies are effective in scaling up the synthesis from laboratory to pilot scale?

Advanced Research Question

  • Flow Chemistry : Minimize exothermic risks in alkylation steps by using continuous reactors.
  • Catalyst Recycling : Immobilize metal catalysts (e.g., Pd/C) for cost-effective coupling reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How does the dimethylamino group affect the compound’s electronic structure and reactivity?

Basic Research Question

  • Basicity : The dimethylamino group (pKa ~8–10) can protonate under physiological conditions, enhancing solubility and interaction with acidic residues in proteins.
  • Steric Effects : The bulky group may hinder access to planar active sites, as seen in ranitidine analogs () .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

  • Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation of furan rings.
  • Handling : Use gloves and fume hoods due to potential toxicity of dimethylamino derivatives (see Safety Data Sheets in ) .

Are there known biological activities or therapeutic potentials for this benzamide derivative?

Advanced Research Question
While direct data is limited, structurally related compounds in and exhibit:

  • Anticancer Activity : Thienylmethylthio-benzamides inhibit platelet aggregation and viral replication .
  • Antimicrobial Potential : Nitroacetamide derivatives () show efficacy against Gram-positive bacteria .
    Methodological Recommendation : Screen against kinase or protease libraries to identify novel targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.